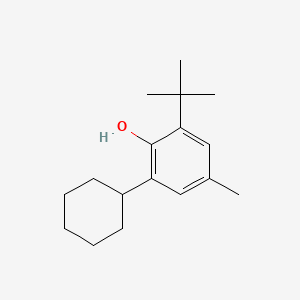
1-(Furan-2-yl)-2-(imidazolidin-2-ylidene)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(2-furanyl)-2-(2-imidazolidinylidene)- is a complex organic compound that features a furan ring and an imidazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2-furanyl)-2-(2-imidazolidinylidene)- typically involves the formation of the furan and imidazolidine rings followed by their coupling. Common synthetic routes may include:
Cyclization reactions: to form the furan ring.
Condensation reactions: to form the imidazolidine ring.
Coupling reactions: to link the two rings together.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This could include:
Catalysis: to increase reaction efficiency.
Purification techniques: such as crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-(2-furanyl)-2-(2-imidazolidinylidene)- can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different products.
Reduction: The imidazolidine ring can be reduced under certain conditions.
Substitution: Both rings can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate for oxidation reactions.
Reducing agents: like lithium aluminum hydride for reduction reactions.
Nucleophiles: for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the imidazolidine ring could produce imidazolidines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a ligand in binding studies.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism of action for Ethanone, 1-(2-furanyl)-2-(2-imidazolidinylidene)- would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The furan and imidazolidine rings could play a role in binding to these targets.
Comparación Con Compuestos Similares
Similar Compounds
Furan derivatives: Compounds with a furan ring.
Imidazolidine derivatives: Compounds with an imidazolidine ring.
Uniqueness
Ethanone, 1-(2-furanyl)-2-(2-imidazolidinylidene)- is unique due to the combination of the furan and imidazolidine rings, which may confer specific chemical and biological properties not found in simpler compounds.
Propiedades
Fórmula molecular |
C9H10N2O2 |
|---|---|
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
1-(furan-2-yl)-2-imidazolidin-2-ylideneethanone |
InChI |
InChI=1S/C9H10N2O2/c12-7(8-2-1-5-13-8)6-9-10-3-4-11-9/h1-2,5-6,10-11H,3-4H2 |
Clave InChI |
AIHUXCYYZPNKQJ-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=CC(=O)C2=CC=CO2)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-5-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B13946447.png)






![5-Chloro-2-({[(3-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13946491.png)
![2-(Chloromethyl)-6-azaspiro[3.4]octane](/img/structure/B13946492.png)





